molecular formula C24H21N3O4 B6022991 N-[(E)-3-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide

N-[(E)-3-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B6022991
M. Wt: 415.4 g/mol
InChI Key: MJUIMCJQDMFWLQ-XBVXLEFASA-N
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Description

N-[(E)-3-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields

Preparation Methods

The synthesis of N-[(E)-3-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide typically involves several steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.

    Condensation reaction: The hydrazone intermediate is then reacted with 4-methoxybenzaldehyde under acidic conditions to form the final product.

    Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

N-[(E)-3-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The hydrazone moiety can be reduced to form the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium tert-butoxide to form phenol derivatives.

Scientific Research Applications

N-[(E)-3-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(E)-3-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.

Comparison with Similar Compounds

N-[(E)-3-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide can be compared with similar compounds such as:

    N-[(E)-3-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-1-(4-hydroxyphenyl)-3-oxoprop-1-en-2-yl]benzamide: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.

    N-[(E)-3-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide: This compound has methoxy groups on both aromatic rings, which may enhance its solubility and stability.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(E)-3-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-31-21-13-9-17(10-14-21)15-22(26-23(29)19-5-3-2-4-6-19)24(30)27-25-16-18-7-11-20(28)12-8-18/h2-16,28H,1H3,(H,26,29)(H,27,30)/b22-15+,25-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUIMCJQDMFWLQ-XBVXLEFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC=C(C=C2)O)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C(=O)N/N=C/C2=CC=C(C=C2)O)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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